molecular formula C4H6N2O B150813 (1H-Pyrazol-4-YL)methanol CAS No. 25222-43-9

(1H-Pyrazol-4-YL)methanol

Cat. No.: B150813
CAS No.: 25222-43-9
M. Wt: 98.10 g/mol
InChI Key: JRMKJOOJKCAEJK-UHFFFAOYSA-N
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Description

4-Hydroxymethylpyrazole is an organic compound belonging to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound is a primary metabolite of Fomepizole, a competitive inhibitor of the enzyme alcohol dehydrogenase . It has a molecular formula of C4H6N2O and a molecular weight of 98.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxymethylpyrazole can be synthesized through various methods. One effective method involves the interaction of 4-hydroxymethylpyrazole-3-carbonyl azides with primary aliphatic and aromatic amines under the conditions of the Curtius reaction . Another method includes the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes .

Industrial Production Methods: Industrial production of 4-Hydroxymethylpyrazole typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxymethylpyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrazole derivatives, including (1H-Pyrazol-4-YL)methanol, exhibit significant antimicrobial properties. A study demonstrated that various substituted pyrazoles effectively inhibited bacterial growth, suggesting their potential as antibacterial agents. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties
Another notable application is in the development of anti-inflammatory drugs. Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This inhibition leads to reduced production of prostaglandins, mediators of inflammation .

Analgesic Effects
In addition to anti-inflammatory activity, this compound has been explored for its analgesic effects. Studies indicate that it can modulate pain pathways, providing relief in various pain models .

Materials Science

Non-linear Optical Materials
Pyrazole-containing compounds have been investigated for their non-linear optical (NLO) properties. These materials are essential in developing optical devices such as frequency converters and optical limiters. The unique electronic properties of pyrazoles allow them to exhibit significant NLO responses, making them suitable for applications in photonics .

Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The compound can act as a crosslinking agent or a functional additive, improving the overall performance of polymeric materials in various applications .

Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For instance:

  • Synthesis of Anticancer Agents : It has been used in the synthesis of novel anticancer compounds by modifying its structure through reactions with other reagents.
  • Preparation of Heterocyclic Compounds : The compound can be utilized to create diverse heterocycles that are essential in drug discovery and development.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria
Anti-inflammatory ActivityInhibition of COX enzymes leading to reduced inflammation markers
Non-linear Optical PropertiesExhibited strong NLO responses suitable for photonic applications
Synthesis ApplicationsUsed as an intermediate for synthesizing complex heterocycles and anticancer agents

Mechanism of Action

The mechanism of action of 4-Hydroxymethylpyrazole is closely related to its parent compound, Fomepizole. It acts as a competitive inhibitor of alcohol dehydrogenase, an enzyme responsible for the metabolism of alcohols. By inhibiting this enzyme, 4-Hydroxymethylpyrazole prevents the formation of toxic metabolites from substances like methanol and ethylene glycol .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxymethylpyrazole is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical and biological properties. Its role as a primary metabolite of Fomepizole highlights its importance in the study of alcohol dehydrogenase inhibition and related therapeutic applications .

Biological Activity

(1H-Pyrazol-4-YL)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C4_4H6_6N2_2O, characterized by a pyrazole ring with a hydroxymethyl group. This structure is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound was found to inhibit bacterial growth significantly, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in several studies. For example, derivatives of this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at certain concentrations, indicating a strong anti-inflammatory effect comparable to standard drugs like dexamethasone .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. In vitro studies revealed that certain derivatives could induce apoptosis in cancer cell lines such as MCF-7 and K562, with low micromolar GI50 values indicating potent antiproliferative effects .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may act as an enzyme inhibitor or modulator, influencing pathways such as:

  • Cell Signaling Pathways : The compound can activate or inhibit specific pathways, leading to alterations in gene expression and metabolic processes.
  • Enzyme Interactions : It may interact with enzymes involved in inflammatory responses or cancer progression, thereby exerting therapeutic effects.

Case Studies

StudyFindings
Chandra et al. (2014)Synthesized novel pyrazole derivatives showing significant antibacterial activity against E. coli and S. aureus.
Selvam et al. (2015)Reported anti-inflammatory activity with up to 85% inhibition of TNF-α at 10 µM concentration.
Argade et al. (2021)Investigated anticancer effects on various cell lines, demonstrating potent antiproliferative activity.

Properties

IUPAC Name

1H-pyrazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMKJOOJKCAEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179882
Record name 1H-Pyrazole-4-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25222-43-9
Record name 1H-Pyrazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25222-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymethylpyrazole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-4-methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1H-Pyrazol-4-yl)methanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXYMETHYLPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN
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Record name 4-Hydroxymethylpyrazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060768
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential therapeutic applications of (1H-Pyrazol-4-YL)methanol derivatives?

A1: Research suggests that this compound derivatives exhibit promising analgesic and anti-inflammatory properties. Studies on ω-Dialkylaminoalkyl ethers of Phenyl-(5-substituted 1-phenyl-1H- pyrazol-4-yl)methanols demonstrated significant activity in reducing pain response in the acetic acid writhing test in mice [, ]. Additionally, certain derivatives showed efficacy in reducing carrageenan-induced edema in rats, indicating anti-inflammatory potential []. Further research explored their potential as antidiabetic agents. Specifically, studies investigated the synthesis and evaluation of various this compound derivatives, revealing promising hypoglycemic activity in some compounds [].

Q2: How does the structure of this compound derivatives influence their biological activity?

A2: The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring and the nature of the alkyl chain in the ω-Dialkylaminoalkyl ether moiety significantly influence the analgesic and anti-inflammatory activity of this compound derivatives []. Similarly, for antidiabetic activity, modifications at the 1 and 3 positions of the pyrazole ring and the presence of specific functional groups were crucial for the observed effects [].

Q3: Has this compound been investigated in the context of HIV research?

A3: Yes, this compound derivatives have been explored for their interactions with HIV-1 integrase. Specifically, crystal structures of the HIV-1 IN core domain complexed with (1-methyl-5-phenyl-1H-pyrazol-4-yl)methanol and [1-(4-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]methanol have been resolved [, ]. These structural insights provide valuable information for developing potential HIV integrase inhibitors.

Q4: What synthetic strategies are employed to obtain this compound derivatives?

A4: The synthesis of this compound derivatives involves various chemical transformations. One approach utilizes 3-hydroxy-1H-pyrazole-4-carboxylate d'éthyle as a common starting material []. Through regiospecific O- and N-alkylation reactions at positions 1 and 3, and palladium(0)-catalyzed coupling reactions at position 5, diversely functionalized derivatives can be synthesized. Additionally, the "Eenie-Meenie" reaction has been employed to synthesize 4-benzylpyrazoles from (3-methoxy-1-methyl-1H-pyrazol-4-yl)-methanol []. Another study utilized a multistep synthesis starting from commercially available methanols and employed oxidation, Grignard reaction, and etherification to obtain the desired ω-Dialkylaminoalkyl ethers [].

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